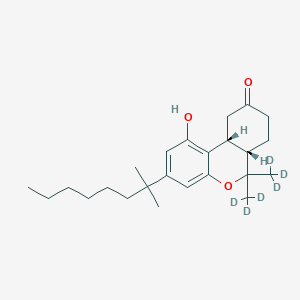
cis-Nabilone-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Nabilone-d6: is a deuterated analog of nabilone, a synthetic cannabinoid that mimics the structure and pharmacological activity of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis . Nabilone is used primarily for its antiemetic properties, particularly in the treatment of chemotherapy-induced nausea and vomiting . The deuterated form, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of nabilone due to its enhanced stability and resistance to metabolic degradation .
Méthodes De Préparation
The synthesis of cis-Nabilone-d6 involves several steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Epoxidation: The starting material undergoes epoxidation to form an epoxide intermediate.
Isomerization: The epoxide is then isomerized to form a silyl enol ether.
Cyclization: The silyl enol ether undergoes cyclization to form the core structure of nabilone.
Industrial production methods for this compound are similar to those used for other synthetic cannabinoids, involving large-scale chemical synthesis under controlled conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
cis-Nabilone-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert it to its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions are typically hydroxylated, reduced, or substituted derivatives of this compound .
Applications De Recherche Scientifique
cis-Nabilone-d6 has a wide range of scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of synthetic cannabinoids.
Biology: Researchers use it to investigate the biological effects of cannabinoids on cellular and molecular processes.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of nabilone in the body.
Industry: This compound is used in the development of new cannabinoid-based therapeutics and in quality control processes for pharmaceutical products
Mécanisme D'action
cis-Nabilone-d6 exerts its effects by interacting with the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system . These receptors are involved in various physiological processes, including pain modulation, appetite regulation, and immune response . By acting as a weak partial agonist at these receptors, this compound can modulate neurotransmitter release and produce antiemetic and analgesic effects .
Comparaison Avec Des Composés Similaires
cis-Nabilone-d6 is similar to other synthetic cannabinoids like dronabinol and nabiximols, which also mimic the effects of Δ⁹-THC . this compound is unique due to its deuterated structure, which provides enhanced stability and resistance to metabolic degradation . This makes it particularly useful in pharmacokinetic studies and in the development of new cannabinoid-based therapeutics .
Similar compounds include:
Propriétés
Formule moléculaire |
C24H36O3 |
|---|---|
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
(6aS,10aR)-1-hydroxy-3-(2-methyloctan-2-yl)-6,6-bis(trideuteriomethyl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one |
InChI |
InChI=1S/C24H36O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,18-19,26H,6-12,15H2,1-5H3/t18-,19+/m1/s1/i4D3,5D3 |
Clé InChI |
GECBBEABIDMGGL-VQVBABCCSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1([C@H]2CCC(=O)C[C@H]2C3=C(C=C(C=C3O1)C(C)(C)CCCCCC)O)C([2H])([2H])[2H] |
SMILES canonique |
CCCCCCC(C)(C)C1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,6S,7S)-4,4-dimethyl-3,5,8,9-tetraoxatricyclo[5.2.2.02,6]undec-10-ene](/img/structure/B13442935.png)
![N-[p-(Acetylmercuric)phenyl]maleamate](/img/structure/B13442941.png)
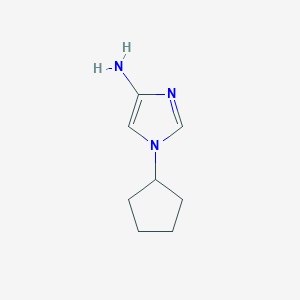

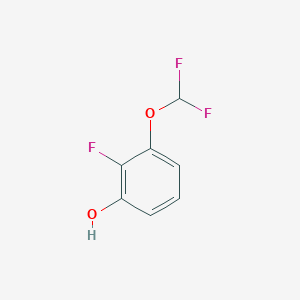
![[(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-3-yl] benzoate](/img/structure/B13442970.png)

![[1-(Hydroxymethyl)-2-phenylcyclopropyl]methanol](/img/structure/B13442978.png)
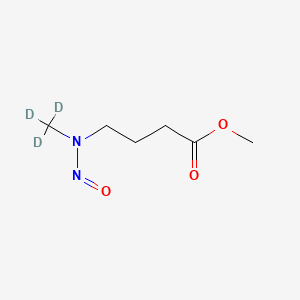
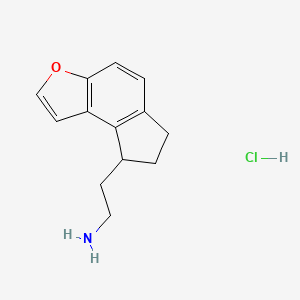
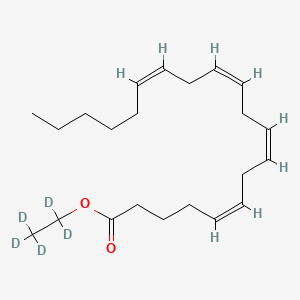
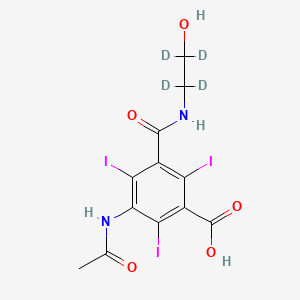
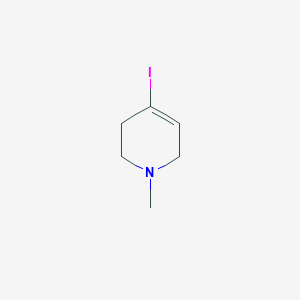
![1-[(2R,3R,4R,5R)-4-(tert-butyldimethylsilanyloxy)-3-fluoro-5-hydroxymethyl-3-methyl-tetrahydro-furan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13443006.png)
